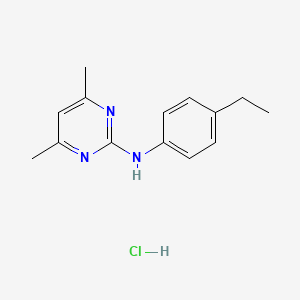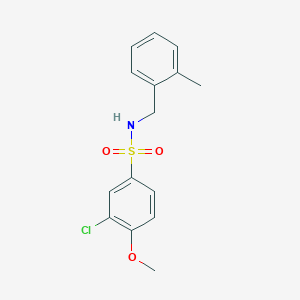![molecular formula C16H21NO4 B4172598 2-{[(4-methoxybenzyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4172598.png)
2-{[(4-methoxybenzyl)amino]carbonyl}cyclohexanecarboxylic acid
Vue d'ensemble
Description
2-{[(4-methoxybenzyl)amino]carbonyl}cyclohexanecarboxylic acid, also known as MCC-555, is a cyclic peptide with potential therapeutic applications. It is a synthetic compound that has been extensively studied for its ability to inhibit the activity of a specific enzyme called dipeptidyl peptidase IV (DPP-IV). This enzyme is involved in the regulation of glucose metabolism and has been implicated in the development of type 2 diabetes. MCC-555 has been shown to be a potent inhibitor of DPP-IV and has therefore attracted significant interest as a potential treatment for this disease.
Mécanisme D'action
2-{[(4-methoxybenzyl)amino]carbonyl}cyclohexanecarboxylic acid acts as a competitive inhibitor of DPP-IV, which is an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, this compound increases the levels of these hormones, which in turn stimulates insulin secretion and reduces glucagon secretion. This leads to improved glucose homeostasis and lower blood glucose levels.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It improves glucose tolerance and insulin sensitivity, reduces blood glucose levels, and increases insulin secretion. In addition, this compound has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-{[(4-methoxybenzyl)amino]carbonyl}cyclohexanecarboxylic acid is its potency as a DPP-IV inhibitor. It has been shown to be more potent than other DPP-IV inhibitors such as sitagliptin and vildagliptin. In addition, this compound has a long half-life, which allows for once-daily dosing. However, one limitation of this compound is its poor solubility, which can make it difficult to formulate for oral administration.
Orientations Futures
There are several future directions for research on 2-{[(4-methoxybenzyl)amino]carbonyl}cyclohexanecarboxylic acid. One area of interest is the potential use of this compound in combination with other antidiabetic agents. For example, this compound has been shown to enhance the glucose-lowering effects of metformin. Another area of interest is the potential use of this compound in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Finally, further research is needed to optimize the formulation of this compound for oral administration, to improve its bioavailability and solubility.
Applications De Recherche Scientifique
2-{[(4-methoxybenzyl)amino]carbonyl}cyclohexanecarboxylic acid has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of the disease. In addition, this compound has been investigated for its potential use in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease.
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)methylcarbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-21-12-8-6-11(7-9-12)10-17-15(18)13-4-2-3-5-14(13)16(19)20/h6-9,13-14H,2-5,10H2,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOOHHABXZISSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCCCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4172524.png)


acetate](/img/structure/B4172543.png)
![N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)-4-imidazolidinyl]cyclohexanecarboxamide](/img/structure/B4172549.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide](/img/structure/B4172554.png)
![1-(4-ethylphenyl)-2-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4172561.png)
![2-({2-[(4-biphenylylmethyl)amino]ethyl}amino)ethanol dihydrochloride](/img/structure/B4172565.png)
![N'-[5-ethyl-5-methyl-4-oxo-3-(2-phenylethyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl]-2-phenylacetohydrazide](/img/structure/B4172566.png)
![2-(4-biphenylyloxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}propanamide](/img/structure/B4172574.png)
![2-(2,5-dimethylphenoxy)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4172583.png)
![N-{1-[1-(2-chloro-5-fluorobenzyl)-1,2,5,6-tetrahydropyridin-3-yl]propyl}-N-methylacetamide](/img/structure/B4172590.png)

![2-{[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-1-phenylethanone](/img/structure/B4172603.png)
